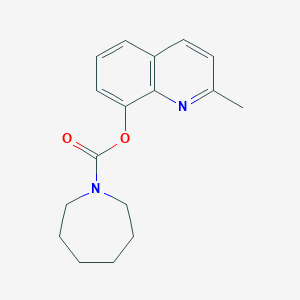

2-Methylquinolin-8-yl azepane-1-carboxylate

Description

2-Methylquinolin-8-yl azepane-1-carboxylate is a synthetic organic compound featuring a quinoline core substituted with a methyl group at the 2-position and an azepane-1-carboxylate moiety at the 8-position. Quinoline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . Structural characterization of this compound likely employs crystallographic tools such as SHELX for refinement and ORTEP-3 for visualization , ensuring precise determination of bond lengths, angles, and stereochemistry.

Properties

IUPAC Name |

(2-methylquinolin-8-yl) azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-13-9-10-14-7-6-8-15(16(14)18-13)21-17(20)19-11-4-2-3-5-12-19/h6-10H,2-5,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQADQLFFOWMEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)N3CCCCCC3)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl azepane-1-carboxylate typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the quinoline ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Attachment of the Azepane-1-carboxylate Group: The azepane-1-carboxylate group can be attached to the 8-position of the quinoline ring through a nucleophilic substitution reaction using azepane-1-carboxylic acid and a suitable activating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl azepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 8-position, where the azepane-1-carboxylate group is attached.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-Methylquinolin-8-yl azepane-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications.

Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The most directly comparable compound identified in the literature is 2-(quinolin-8-ylcarbamoyl)phenyl azepane-1-carboxylate (3dj) . Key structural and functional differences include:

Conversely, the carbamoyl bridge in 3dj introduces additional hydrogen-bonding sites, which could favor target binding in polar environments .

Biological Activity

2-Methylquinolin-8-yl azepane-1-carboxylate is an organic compound belonging to the quinoline derivatives, characterized by a quinoline ring substituted with a methyl group and an azepane-1-carboxylate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on diverse research findings.

The compound's structure can be summarized as follows:

- Chemical Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 233.28 g/mol

- CAS Number : 539805-57-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may inhibit certain enzymes involved in cell proliferation, which contributes to its anticancer effects. The exact molecular targets can vary based on the biological context but often include:

- Enzymes : Potential inhibition of kinases involved in cancer progression.

- Receptors : Interaction with cellular receptors that modulate signaling pathways related to inflammation and cell survival.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce cell cycle arrest in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The compound's IC50 values against these cell lines are reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 1.68 |

| HCT116 | 2.00 |

These values indicate that the compound effectively inhibits cancer cell proliferation at low concentrations, suggesting a strong potential for development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, although specific IC50 values are yet to be established. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in cellular models. It appears to modulate pathways related to inflammation, potentially reducing the production of pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Lung Cancer Cells :

- Researchers treated A549 cells with varying concentrations of this compound.

- Results showed a dose-dependent increase in apoptosis markers, indicating effective induction of programmed cell death.

-

Antimicrobial Efficacy :

- A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli.

- It was found to inhibit bacterial growth significantly, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the recommended methodologies for synthesizing 2-methylquinolin-8-yl azepane-1-carboxylate, and how can reaction conditions be optimized?

Answer:

-

Stepwise Synthesis :

- Quinoline Core Formation : Use Friedländer condensation to synthesize the quinoline backbone, followed by regioselective methylation at the 2-position (e.g., using methyl iodide under basic conditions) .

- Azepane Carboxylation : React the methylquinoline intermediate with azepane-1-carbonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high purity (>95%) .

-

Optimization Parameters :

Variable Optimal Range Impact Temperature 0–5°C (carboxylation) Minimizes hydrolysis of azepane carbonyl chloride Solvent Anhydrous DCM Prevents nucleophilic interference Catalyst Triethylamine (1.2 eq) Enhances nucleophilic substitution efficiency

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer :

- Analytical Techniques :

- NMR Spectroscopy : Confirm methyl group position (δ 2.4–2.6 ppm for CH₃ on quinoline) and azepane ring protons (δ 1.5–3.0 ppm) .

- Mass Spectrometry : Exact mass should match theoretical [M+H]⁺ (e.g., m/z 325.18 for C₂₀H₂₄N₂O₂) .

- X-ray Crystallography : Use SHELXL for refinement of unit cell parameters and anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Answer :

Q. What strategies are effective for analyzing contradictory biological activity data in structure-activity relationship (SAR) studies?

Answer :

- Methodological Framework :

- Hypothesis Testing : Compare activity against analogs (e.g., 8-methoxy or 4-carboxylate derivatives) to isolate functional group contributions .

- Statistical Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to methyl/azepane steric effects .

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

Answer :

-

Experimental Approaches :

- Kinetic Isotope Effects (KIE) : Replace methyl groups with deuterated analogs to track rate-determining steps .

- DFT Calculations : Use Gaussian09 to model transition states (e.g., azepane ring opening under acidic conditions) .

-

Case Study :

Condition Observed Product Mechanism Acidic (HCl/EtOH) Quinoline-8-carboxylic acid Hydrolysis of ester bond Basic (NaOH/MeOH) Azepane fragmentation Nucleophilic attack on carbonyl

Data Contradiction and Validation

Q. What methodologies address inconsistencies in spectroscopic data interpretation?

Answer :

- Cross-Validation Protocol :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from quinoline and azepane protons .

- IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm⁻¹) and absence of hydroxyl peaks (>3000 cm⁻¹) .

- HPLC-PDA : Quantify purity and detect trace impurities (<0.5%) using C18 columns (acetonitrile/water mobile phase) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.